molecular formula C15H15N3O3S B7060538 5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile

5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile

Cat. No.: B7060538
M. Wt: 317.4 g/mol
InChI Key: YEEMJGIVSBWDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, a pyrrolidine ring, a sulfonyl group, a furan ring, and a nitrile group. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where the pyrrolidine intermediate reacts with a pyridine derivative.

    Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

    Formation of the Furan Ring: The furan ring is constructed through a cyclization reaction involving a suitable diene and a dienophile.

    Introduction of the Nitrile Group: The nitrile group is introduced via a cyanation reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated reagents, strong bases or acids, solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The sulfonyl group can act as an electrophilic center, while the nitrile group can participate in hydrogen bonding or dipole interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carboxamide
  • 5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile
  • 5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylbenzene-2-carbonitrile

Uniqueness

Compared to similar compounds, 5-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile is unique due to the presence of the furan ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]sulfonylfuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c16-10-14-1-2-15(21-14)22(19,20)18-8-5-13(11-18)9-12-3-6-17-7-4-12/h1-4,6-7,13H,5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEMJGIVSBWDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC2=CC=NC=C2)S(=O)(=O)C3=CC=C(O3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.